KadsulignanG

Beschreibung

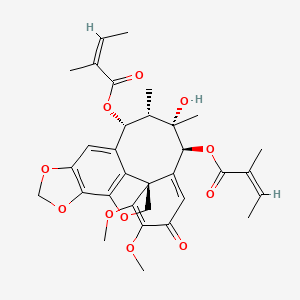

Kadsulignan G is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae family), which are traditionally used in East Asian medicine for their anti-inflammatory, antioxidant, and anticancer properties . Its structure, characterized by a bicyclic framework with ester and ether substituents, is derived from the oxidative coupling of two phenylpropanoid units. The compound's molecular weight is reported as 596.6 g/mol, though its exact molecular formula remains unspecified in available literature . The stereochemistry and functional groups (e.g., ketones, ester linkages) contribute to its bioactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C32H36O11 |

|---|---|

Molekulargewicht |

596.6 g/mol |

IUPAC-Name |

[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-15-[(Z)-2-methylbut-2-enoyl]oxy-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)27(43-30(35)16(4)10-2)19-12-20(33)24(37-7)28(38-8)32(19)13-39-26-22(32)18(23)11-21-25(26)41-14-40-21/h9-12,17,23,27,36H,13-14H2,1-8H3/b15-9-,16-10-/t17-,23+,27-,31-,32-/m0/s1 |

InChI-Schlüssel |

ZSODSWLIDALHEY-YMIPGLTLSA-N |

Isomerische SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C\C)/C)(C)O)C |

Kanonische SMILES |

CC=C(C)C(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KadsulignanG involves complex intramolecular radical spirocyclisation reactions in aromatic nuclei . These reactions mimic a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans. The synthetic route typically involves the formation of reactive radical intermediates, which then undergo cyclization to form the desired lignan structure .

Industrial Production Methods: The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: KadsulignanG undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the lignan structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of KadsulignanG include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of KadsulignanG depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated lignans .

Wissenschaftliche Forschungsanwendungen

KadsulignanG has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a model compound to study radical cyclization reactions and the biosynthesis of lignans . In biology and medicine, KadsulignanG is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Wirkmechanismus

The mechanism of action of KadsulignanG involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation . For example, KadsulignanG has been shown to inhibit the production of nitric oxide, a key mediator of inflammation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Bioactive Comparison of Kadsulignan G and Related Lignans

Note: The molecular formula of Kadsulignan G is inferred from its SMILES notation (), suggesting a larger structure with additional oxygen-containing groups compared to Kadsulignan N.

Key Findings:

The absence of methoxy groups in Kadsulignan G distinguishes it from Kadsulignan C, which may influence antioxidant efficacy .

Schisandrin B, a functionally similar lignan, shares hepatoprotective effects but lacks the ester substituents critical to Kadsulignan G’s anti-inflammatory action .

Analytical Challenges :

- Advanced techniques like HPLC-MS (referenced in ’s 2021 study) are essential for resolving structural ambiguities and quantifying lignans in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.